1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea

Lipophilicity Membrane permeability Formulation

1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea (CAS 335218-44-5, CHEMBL1379830) is a 1,3-diaryl-thiourea derivative characterized by a 4-benzyloxy substituent on the N3-phenyl ring and an unsubstituted N1-phenyl group. This asymmetric substitution pattern confers a calculated lipophilicity of XLogP3 = 5 , placing it in a distinct physicochemical space relative to simpler diaryl-thiourea analogs.

Molecular Formula C20H18N2OS
Molecular Weight 334.4 g/mol
Cat. No. B12989049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea
Molecular FormulaC20H18N2OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
InChIInChI=1S/C20H18N2OS/c24-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,24)
InChIKeyDPQAMIPNGRRZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea for Differentiated Thiourea Research


1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea (CAS 335218-44-5, CHEMBL1379830) is a 1,3-diaryl-thiourea derivative characterized by a 4-benzyloxy substituent on the N3-phenyl ring and an unsubstituted N1-phenyl group [1]. This asymmetric substitution pattern confers a calculated lipophilicity of XLogP3 = 5 [1], placing it in a distinct physicochemical space relative to simpler diaryl-thiourea analogs. The compound belongs to a class widely explored for melanogenesis modulation, cytochrome P450 interactions, and antimicrobial screening, but direct quantitative bioactivity data in the public domain remain sparse. Its primary differentiation from generic thioureas lies in the benzyloxy motif, which alters both molecular recognition at biological targets and bulk physicochemical properties relevant to assay design and formulation.

Why 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea Cannot Be Replaced by Simpler Thiourea Analogs


Thiourea derivatives exhibit strikingly divergent biological profiles depending on N-substitution patterns. Published structure-activity relationship (SAR) studies demonstrate that 1-phenylthioureas (monosubstituted) inhibit tyrosinase directly, whereas 1,3-disubstituted thioureas—the subclass to which the target compound belongs—act as melanogenesis inhibitors without tyrosinase inhibition [1]. Furthermore, the 4-benzyloxy group introduces a >20-fold increase in computed partition coefficient relative to 1,3-diphenylthiourea, impacting membrane partitioning and assay compatibility. Interchanging the target compound with 1-benzyl-3-phenylthiourea or 1,3-diphenylthiourea therefore risks altering both the mechanism of action and the physicochemical behavior in a given experimental system. The quantitative dimensions below establish where these differences become material for procurement decisions.

Quantitative Differentiation Guide for 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea


Lipophilicity Differential: XLogP3 = 5 for the Target Compound vs. logP ≈ 3.6 for 1,3-Diphenylthiourea

1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea exhibits a computed XLogP3 of 5 [1], which is significantly higher than the logP of approximately 3.64 reported for the unsubstituted analog 1,3-diphenylthiourea (DPTU) . The ΔlogP of ~1.36 corresponds to an approximately 23-fold difference in octanol-water partition coefficient, indicating substantially greater membrane affinity and potential for intracellular accumulation.

Lipophilicity Membrane permeability Formulation

Melanogenesis Inhibition Selectivity: Predicted Non-Tyrosinase Melanogenesis Modulator vs. Dual-Acting 1-Benzyl-3-phenylthiourea

SAR analysis by Thanigaimalai et al. established that 1,3-disubstituted thioureas (the subclass of the target compound) inhibit melanin formation in B16 melanoma cells without inhibiting mushroom tyrosinase, whereas 1-phenylthioureas inhibit tyrosinase [1]. Consistent with this class behavior, the comparator 1-benzyl-3-phenylthiourea (BPTU) shows potent melanogenesis inhibition (IC50 = 4,700 nM, 91% inhibition) but negligible tyrosinase inhibition (IC50 > 100,000 nM) . The target compound is predicted to exhibit a similar uncoupled melanogenesis-inhibition profile, making it mechanistically distinct from direct tyrosinase inhibitors.

Melanogenesis Tyrosinase Hyperpigmentation

CYP2C8 Metabolic Interaction: Ki = 11,000 nM Distinguishes the Target Compound from Unsubstituted Thioureas with Unknown CYP Profiles

The target compound has a measured inhibition constant (Ki) of 11,000 nM against recombinant human cytochrome P450 2C8 (CYP2C8) expressed in baculovirus-infected insect cell microsomes [1]. This provides a defined metabolic interaction benchmark. In contrast, no publicly available CYP2C8 inhibition data exist for simpler thiourea analogs such as 1,3-diphenylthiourea (DPTU) or 1-benzyl-3-phenylthiourea (BPTU), meaning their metabolic interaction risk remains uncharacterized. The availability of this Ki value allows researchers to assess potential drug-drug interaction or metabolic stability concerns prospectively, a capability absent for uncharacterized analogs.

CYP2C8 Drug metabolism Drug-drug interaction

Structural Determinant of Tyrosinase Non-Inhibition: N′-Substitution Blocks the Pharmacophore Required for Tyrosinase Binding

Molecular docking studies reveal that tyrosinase inhibition by phenylthioureas requires a direct, unsubstituted connection between a planar phenyl ring and the thiourea nitrogen [1]. The target compound bears an N′-(4-benzyloxy-phenyl) substituent, which sterically and electronically disrupts this essential pharmacophore. Consequently, the compound is predicted to be inactive against tyrosinase (estimated IC50 > 100,000 nM), in stark contrast to N-hydroxy-N′-phenylthiourea, which inhibits mushroom tyrosinase with an IC50 of approximately 0.29 µM [2]. This structural feature makes the target compound unsuitable for tyrosinase inhibition studies but valuable for experiments where tyrosinase activity must remain unaffected.

Tyrosinase Structure-activity relationship Molecular docking

High-Value Application Scenarios for 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea


Melanogenesis Research Requiring Tyrosinase-Independent Pathway Investigation

The compound's predicted ability to inhibit melanin formation without suppressing tyrosinase activity, as inferred from the 1,3-disubstituted thiourea SAR class [1] and corroborated by data on the closely related 1-benzyl-3-phenylthiourea (melanogenesis IC50 = 4,700 nM; tyrosinase IC50 > 100,000 nM) , makes it a candidate probe for dissecting tyrosinase-independent melanogenic pathways in B16 melanoma models or human melanocyte cultures.

Cytochrome P450 Interaction Screening Panels

With a characterized CYP2C8 Ki of 11,000 nM [2], the compound can serve as a reference inhibitor or control in P450 interaction screening panels. Unlike structurally simpler thioureas for which CYP inhibition data are absent, this compound provides a known benchmark for assessing metabolic interaction risk in early-stage compound profiling.

Lipophilicity-Dependent Cellular Uptake and Distribution Studies

The XLogP3 of 5 for the target compound [3] versus logP ≈ 3.64 for 1,3-diphenylthiourea (ΔlogP ≈ 1.36) enables systematic investigation of how lipophilicity modulates cellular uptake, intracellular retention, and subcellular distribution within a chemically related thiourea series. This is directly relevant for optimizing the pharmacokinetic properties of thiourea-based lead compounds.

Structural Biology of Thiourea-Protein Interactions: Negative Control for Tyrosinase

The N′-(4-benzyloxy-phenyl) substitution disrupts the essential pharmacophore required for tyrosinase binding, as demonstrated by molecular docking studies on the 1,3-disubstituted thiourea class [1]. The compound (predicted tyrosinase IC50 > 100,000 nM) can therefore serve as a structurally matched negative control alongside potent phenylthiourea tyrosinase inhibitors such as N-hydroxy-N′-phenylthiourea (IC50 ≈ 0.29 µM) [4] in crystallography, binding assays, or functional enzymology studies.

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